N-((5-环丙基-1-甲基-1H-吡唑-3-基)甲基)环戊烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

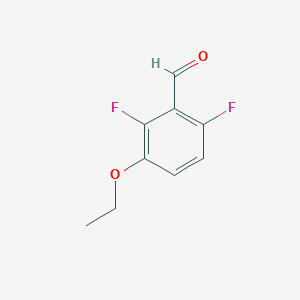

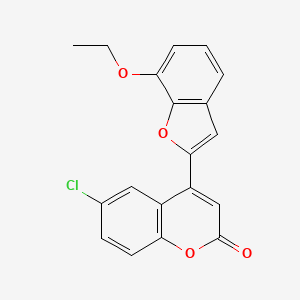

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is a type of cyclopentanecarboxamide that has a pyrazole ring attached to it. It is commonly referred to as CPPC and is known for its unique properties that make it suitable for various scientific research applications.

科学研究应用

合成和表征

研究重点关注类似化合物的合成和表征,阐明了获得具有潜在生物活性的吡唑衍生物的方法。例如,对含吡唑合成大麻素(如 3,5-AB-CHMFUPPYCA)的合成和分析表征的研究强调了准确识别这些化合物对于药理学研究和法医分析的重要性 (McLaughlin 等,2016)。此类研究对于开发靶向合成途径和理解其活性结构基础至关重要。

代谢和药代动力学研究

对合成大麻素代谢的研究提供了对其药代动力学特征的见解,这对于确定其治疗潜力和安全性至关重要。Franz 等人。(2017) 详细介绍了合成大麻素的体外代谢,阐明了它们的代谢途径和代谢物的形成,这些代谢物可用作临床诊断中药物使用的标记 (Franz 等,2017)。

生物活性和治疗潜力

探索生物活性,如抑制环氧合酶-2 (COX-2),对于开发新的治疗剂至关重要。Penning 等人。(1997) 强调了发现塞来昔布,一种 COX-2 抑制剂,它源自吡唑衍生物的广泛构效关系 (SAR) 研究,证明了此类化合物在治疗炎症和疼痛方面的潜力 (Penning 等,1997)。

拮抗活性

吡唑衍生物已被研究其对大麻素受体的拮抗活性,提供了对其在调节大麻素信号通路中的潜在治疗应用的见解。Lan 等人。(1999) 讨论了吡唑衍生物作为大麻素受体拮抗剂的构效关系,为开发对抗大麻素精神活性作用的药物奠定了基础 (Lan 等,1999)。

作用机制

Target of Action

The primary target of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is likely that the compound binds to the active site of cdk2, inhibiting its activity and thus interfering with cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell division and proliferation

Result of Action

The inhibition of CDK2 by N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide results in the arrest of cell division and proliferation . This can lead to the death of rapidly dividing cells, such as cancer cells.

属性

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-17-13(10-6-7-10)8-12(16-17)9-15-14(18)11-4-2-3-5-11/h8,10-11H,2-7,9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGJWZAHHXTTKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2CCCC2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea](/img/structure/B2478877.png)

![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2478878.png)

![2-(2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B2478882.png)

![8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2478886.png)

![(E)-2-(sec-butylamino)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2478892.png)

![6-Iodobenzo[d]isoxazol-3-amine](/img/structure/B2478895.png)